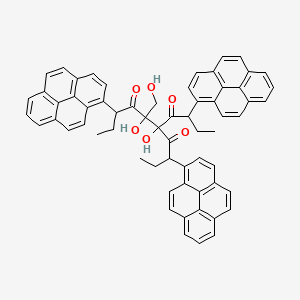
Thallium(1+) tetradecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thallium(1+) tetradecanoate is an organothallium compound with the molecular formula C₁₄H₂₇O₂Tl. It consists of a thallium(I) ion bonded to a tetradecanoate (myristate) anion. This compound is part of a broader class of thallium salts, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thallium(1+) tetradecanoate can be synthesized through the reaction of thallium(I) hydroxide or thallium(I) carbonate with tetradecanoic acid (myristic acid) in an aqueous medium. The reaction typically involves heating the mixture to facilitate the formation of the desired compound.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include purification steps such as recrystallization to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: Thallium(1+) tetradecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form thallium(III) compounds.
Reduction: Reduction reactions can convert this compound to thallium(I) metal or other lower oxidation state compounds.
Substitution: Substitution reactions can occur where the tetradecanoate anion is replaced by other anions.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction reactions may involve reducing agents like sodium borohydride.
Substitution reactions can be facilitated by the presence of other anions in solution.
Major Products Formed:
Oxidation: Thallium(III) compounds
Reduction: Thallium(I) metal or lower oxidation state compounds
Substitution: Various thallium salts with different anions
Aplicaciones Científicas De Investigación
Thallium(1+) tetradecanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other thallium compounds.
Biology: The compound is utilized in biological studies to investigate the effects of thallium on biological systems.
Medicine: Thallium salts, including this compound, are used in medical imaging and as potential therapeutic agents.
Industry: It finds applications in the production of specialized materials and in various industrial processes.
Mecanismo De Acción
The mechanism by which thallium(1+) tetradecanoate exerts its effects involves its interaction with biological molecules and pathways. The compound can disrupt cellular processes by interfering with enzyme activities and ion channels. Thallium ions can mimic potassium ions, leading to cellular toxicity and affecting various physiological functions.
Molecular Targets and Pathways:
Enzyme inhibition
Ion channel interference
Cellular toxicity
Comparación Con Compuestos Similares
Thallium(I) sulfate
Thallium(I) nitrate
Thallium(I) chloride
Propiedades
Número CAS |
18993-53-8 |
|---|---|
Fórmula molecular |
C14H27O2Tl |
Peso molecular |
431.75 g/mol |
Nombre IUPAC |
tetradecanoate;thallium(1+) |
InChI |
InChI=1S/C14H28O2.Tl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2-13H2,1H3,(H,15,16);/q;+1/p-1 |
Clave InChI |
LDQKZOATUDIFCQ-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCC(=O)[O-].[Tl+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


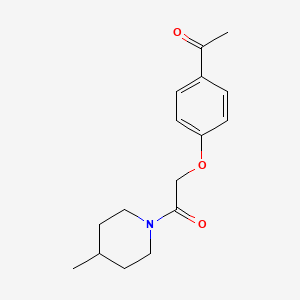
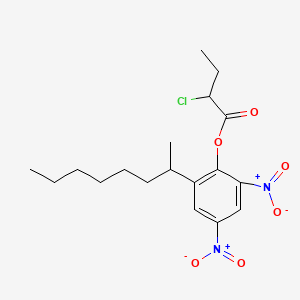
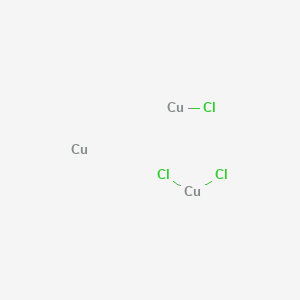
![[1,1'-Biphenyl]-2,3',5,5'-tetracarboxylic acid](/img/structure/B15343220.png)
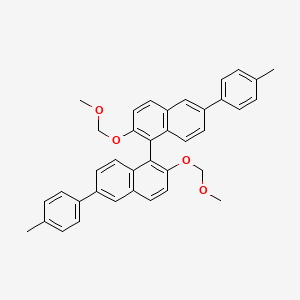


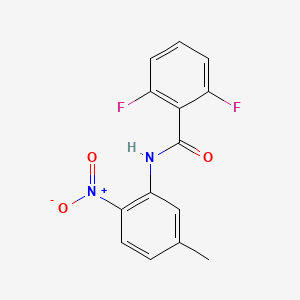
![3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-5-[(2-methyl-4-nitrophenyl)azo]-2-oxo-](/img/structure/B15343243.png)
![[[5-(Acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl]imino]diethylene dibutyrate](/img/structure/B15343248.png)
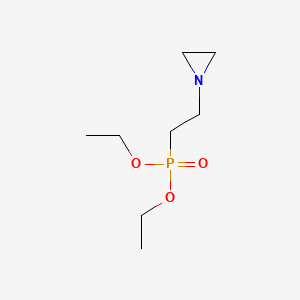
![6-Methyl-8-methylsulfonylimidazo[1,2-a]pyrazine](/img/structure/B15343257.png)
![N-[(1R)-1-(2H-1,3-Benzodioxol-5-yl)butyl]acetamide](/img/structure/B15343265.png)
